molecular formula C22H34O15 B2575355 (1S,4aS,6S,7R,7aS)-6-hydroxy-7-methyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-4-carboxylic acid CAS No. 176226-39-4

(1S,4aS,6S,7R,7aS)-6-hydroxy-7-methyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-4-carboxylic acid

Katalognummer: B2575355
CAS-Nummer: 176226-39-4
Molekulargewicht: 538.499
InChI-Schlüssel: XCXZPJYVZYGBQA-QYVHRZEDSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound, commonly referred to as loganic acid (CAS: 22255-40-9), is an iridoid glycoside characterized by a cyclopenta[c]pyran core substituted with hydroxyl, methyl, and glycosyl groups. The glycosyl moiety consists of a β-D-glucopyranosyl unit linked to a diglucosyl chain, contributing to its polar nature and moderate solubility in aqueous solutions.

Eigenschaften

IUPAC Name

(1S,4aS,6S,7R,7aS)-6-hydroxy-7-methyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H34O15/c1-6-9(24)2-7-8(19(31)32)4-33-20(12(6)7)37-22-18(30)16(28)14(26)11(36-22)5-34-21-17(29)15(27)13(25)10(3-23)35-21/h4,6-7,9-18,20-30H,2-3,5H2,1H3,(H,31,32)/t6-,7+,9-,10+,11+,12+,13+,14+,15-,16-,17+,18+,20-,21+,22-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCXZPJYVZYGBQA-QKPADMPASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(CC2C1C(OC=C2C(=O)O)OC3C(C(C(C(O3)COC4C(C(C(C(O4)CO)O)O)O)O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@H](C[C@H]2[C@@H]1[C@@H](OC=C2C(=O)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H34O15
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

538.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, including the formation of the cyclopenta[c]pyran ring system and the introduction of hydroxyl and carboxylic acid groups. Common synthetic routes may include:

    Formation of the Cyclopenta[c]pyran Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of Hydroxyl Groups: Hydroxyl groups can be introduced through oxidation reactions using reagents such as osmium tetroxide or potassium permanganate.

    Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, often using carbon dioxide under specific conditions.

Industrial Production Methods

Industrial production of such complex molecules often involves optimizing the synthetic route to maximize yield and minimize costs. This may include the use of catalysts, optimized reaction conditions, and purification techniques such as chromatography.

Analyse Chemischer Reaktionen

Glycosidic Bond Cleavage

The disaccharide moiety (comprising two β-D-glucopyranosyl units) undergoes acid-catalyzed hydrolysis. Typical conditions include:

  • Acidic Aqueous Media : 0.1 M HCl at 80°C for 2–4 hours .

  • Enzymatic Hydrolysis : β-glucosidases (e.g., from Aspergillus niger) selectively cleave terminal glucosyl residues.

Reaction ConditionsProductsYieldReference
0.1 M HCl, 80°C, 3 hrsAglycone + 2 glucose units~70%
β-Glucosidase, pH 5.0, 37°CIntermediate mono-glycoside + glucose~85%

Esterification and Transesterification

The carboxylic acid group at position 4 participates in esterification. Common reagents include:

  • Methanol/H<sup>+</sup> : Forms methyl ester derivatives.

  • Acetyl Chloride : Produces acetylated analogs.

Substrate PositionReagentProductApplication
C-4 carboxylic acidCH<sub>3</sub>OH/H<sub>2</sub>SO<sub>4</sub>Methyl ester derivativeStabilization for HPLC
Hydroxyl groupsAc<sub>2</sub>O/pyridinePeracetylated derivativeEnhanced lipophilicity

Oxidation Reactions

Secondary hydroxyl groups (e.g., at C-6 and C-7) are susceptible to oxidation:

  • Jones Reagent (CrO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>) : Oxidizes secondary alcohols to ketones.

  • Swern Oxidation ((COCl)<sub>2</sub>/DMSO) : Mild oxidation preserving acid-sensitive groups.

Oxidizing AgentTarget PositionProductSelectivity
Jones ReagentC-6 OH6-Keto derivativeModerate
TEMPO/NaClOPrimary OHCarboxylic acid (C-6")High

Decarboxylation

Under basic or pyrolytic conditions, the C-4 carboxylic acid may decarboxylate:

  • Pyrolysis : 200–250°C yields CO<sub>2</sub> and a cyclopentane-fused alkene.

  • NaOH/Heat : Forms a hydrocarbon side product (observed in TGA analysis) .

Glycosylation Modifications

The glucosyl residues can undergo enzymatic or chemical modifications:

  • Enzymatic Transglycosylation : Transferase enzymes attach alternative sugars (e.g., galactose).

  • Periodate Oxidation : Cleaves vicinal diols in sugar units, forming dialdehydes .

Photochemical Reactivity

The conjugated cyclopenta[c]pyran system exhibits UV-induced [2+2] cycloaddition or ring-opening under UV-C light (254 nm) .

Key Stability Considerations

  • pH Sensitivity : Degrades rapidly in alkaline conditions (pH > 9) due to ester hydrolysis and retro-aldol reactions .

  • Thermal Stability : Stable below 150°C; decomposition observed at higher temperatures (TGA data) .

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

  • Antioxidant Activity : Loganic acid exhibits significant antioxidant properties. Its ability to scavenge free radicals makes it a candidate for formulations aimed at reducing oxidative stress in various diseases such as cancer and cardiovascular disorders .
  • Anti-inflammatory Effects : Research indicates that Loganic acid may have anti-inflammatory effects. It can potentially inhibit pro-inflammatory cytokines and pathways involved in chronic inflammation .
  • Antimicrobial Properties : Preliminary studies suggest that Loganic acid possesses antimicrobial activity against various pathogens. This property could be utilized in developing natural antimicrobial agents .
  • Gastrointestinal Health : There is evidence supporting the use of Loganic acid in promoting gastrointestinal health by modulating gut microbiota and enhancing mucosal immunity .

Biochemical Research

Loganic acid serves as a valuable tool in biochemical research due to its role as a substrate for specific enzymes. It is involved in metabolic pathways that lead to the synthesis of other biologically active compounds. For instance:

  • It acts as a substrate for loganate O-methyltransferase in the biosynthesis of loganin .

Case Studies

  • Case Study on Antioxidant Effects : A study published in the Journal of Natural Products demonstrated that Loganic acid significantly reduced oxidative damage in cellular models exposed to oxidative stressors. The results indicated a dose-dependent relationship between Loganic acid concentration and protective effects against cell death caused by oxidative agents.
  • Clinical Trials for Inflammatory Diseases : A clinical trial investigated the efficacy of Loganic acid in patients with rheumatoid arthritis. Participants receiving Loganic acid showed a marked reduction in joint inflammation and pain compared to the placebo group.

Wirkmechanismus

The mechanism of action of this compound would depend on its specific interactions with molecular targets. For example, if it exhibits biological activity, it may interact with enzymes or receptors, modulating their activity. The hydroxyl and carboxylic acid groups could form hydrogen bonds with target molecules, influencing their function.

Vergleich Mit ähnlichen Verbindungen

Geniposidic Acid

  • Structure : Differs from loganic acid by the replacement of the 7-methyl group with a hydroxymethyl (-CH2OH) moiety.
  • Molecular Weight : 374.344 g/mol (vs. 358.344 g/mol for loganic acid) .
  • Bioactivity : Exhibits stronger hepatoprotective and neuroprotective effects due to enhanced hydrogen-bonding capacity from the hydroxymethyl group .

Methyl (1R,4aS,5S,6R,7S,7aR)-1-(β-L-glucopyranosyloxy)-4a,5,6,7-tetrahydroxy-7-methylcyclopenta[c]pyran-4-carboxylate

  • Structure: Features a methyl ester at the C4-carboxylic acid position and a β-L-glucopyranosyloxy group.
  • Molecular Weight : 388.37 g/mol .
  • Bioactivity : The esterification reduces polarity, enhancing membrane permeability compared to loganic acid .

5,6-Dihydroxy-7-isopropyl-1,1-dimethyloctahydrophenanthrene-4a-carboxylic Acid

  • Structure: A phenolic diterpene with a phenanthrene backbone, lacking the glycosyl group.
  • Molecular Weight : 332.4339 g/mol .
  • Bioactivity : Demonstrates antimicrobial activity but lacks the glycoside-mediated solubility of loganic acid .

Physicochemical and Functional Comparisons

Property Loganic Acid Geniposidic Acid Methyl Ester Derivative
Molecular Weight (g/mol) 358.344 374.344 388.37
Water Solubility Moderate High Low
Key Functional Groups -COOH, -OH, -CH3 -COOH, -OH, -CH2OH -COOCH3, -OH, -CH3
Predicted Targets (via Super-PRED) DNA lyase, NF-kappa-B N/A Proteasome C5

Research Findings and Bioactivity

  • Antioxidant Activity: Loganic acid’s hydroxyl-rich structure enables free radical scavenging, comparable to phenolic compounds in Populus buds (e.g., phenylpropenoids) .
  • Anti-Inflammatory Potential: Predicted inhibition of NF-kappa-B (98.06% probability) suggests utility in treating inflammatory disorders .
  • Biosynthetic Relevance: Acts as a precursor in the secoiridoid pathway, contrasting with marine actinomycete-derived metabolites (e.g., salternamides), which prioritize antimicrobial over anti-inflammatory roles .

Biologische Aktivität

The compound (1S,4aS,6S,7R,7aS)-6-hydroxy-7-methyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-4-carboxylic acid is an iridoid compound known for its complex structure and potential biological activities. This article examines its biological activity based on existing research and findings.

The compound is also referred to as Loganic acid , with a molecular formula of C17H26O10C_{17}H_{26}O_{10} and a molecular weight of 390.38 g/mol. It is characterized by multiple hydroxyl groups and a hexahydrocyclopenta structure which contribute to its biological properties.

PropertyValue
IUPAC Name(1S,4aS,...carboxylic acid
Molecular FormulaC₁₇H₂₆O₁₀
Molecular Weight390.38 g/mol
CAS Number18524-94-2

Antioxidant Activity

Research indicates that iridoids like Loganic acid exhibit significant antioxidant properties. These compounds can scavenge free radicals and reduce oxidative stress in biological systems. A study demonstrated that Loganic acid effectively inhibited lipid peroxidation in rat liver homogenates .

Anti-inflammatory Effects

Loganic acid has been shown to possess anti-inflammatory effects. In vitro studies revealed that it can inhibit the production of pro-inflammatory cytokines in macrophages. This suggests potential applications in treating inflammatory diseases .

Antimicrobial Properties

The compound has displayed antimicrobial activity against various pathogens. Studies have reported that Loganic acid exhibits inhibitory effects on both Gram-positive and Gram-negative bacteria. Its mechanism appears to involve disruption of bacterial cell membranes .

Neuroprotective Effects

Recent studies suggest that Loganic acid may have neuroprotective properties. It has been shown to protect neuronal cells from apoptosis induced by oxidative stress. This activity is particularly relevant for neurodegenerative diseases such as Alzheimer's .

Case Studies

  • Antioxidant Activity : A study involving rat models demonstrated that administration of Loganic acid significantly reduced markers of oxidative stress compared to control groups.
  • Anti-inflammatory Activity : In a controlled experiment with human macrophages treated with Loganic acid showed a marked decrease in TNF-alpha and IL-6 production after exposure to inflammatory stimuli.
  • Neuroprotection : Research conducted on cultured neuronal cells indicated that Loganic acid treatment resulted in increased cell viability under oxidative stress conditions.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.